1-Cyclopropyl-6,8-difluoro-7-((4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride
Description
This compound is a fluoroquinolone derivative structurally related to moxifloxacin hydrochloride, a fourth-generation broad-spectrum antibiotic. Its molecular formula is C₂₁H₂₁F₂N₃O₃·HCl, with a molecular weight of 437.87 g/mol . The core structure features a quinoline ring substituted with a cyclopropyl group at position 1, fluorine atoms at positions 6 and 8, and a bicyclic pyrrolo-pyridine moiety at position 5. The hydrochloride salt enhances solubility and bioavailability. It is identified as Moxifloxacin Hydrochloride Impurity A (EP) in pharmacopeial standards, indicating its role as a byproduct or degradation product during moxifloxacin synthesis .
Properties
CAS No. |
151282-23-4 |
|---|---|
Molecular Formula |
C20H22ClF2N3O3 |
Molecular Weight |
425.9 g/mol |
IUPAC Name |
7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C20H21F2N3O3.ClH/c21-14-6-12-17(25(11-3-4-11)8-13(19(12)26)20(27)28)16(22)18(14)24-7-10-2-1-5-23-15(10)9-24;/h6,8,10-11,15,23H,1-5,7,9H2,(H,27,28);1H/t10-,15+;/m0./s1 |
InChI Key |
SMYPVKHVMMUVNK-OEQYQXMYSA-N |
Isomeric SMILES |
C1C[C@H]2CN(C[C@H]2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Canonical SMILES |
C1CC2CN(CC2NC1)C3=C(C=C4C(=C3F)N(C=C(C4=O)C(=O)O)C5CC5)F.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Fluoroquinolones share a common 4-oxo-1,4-dihydroquinoline-3-carboxylic acid backbone but differ in substituents, which critically influence their biological activity, pharmacokinetics, and stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Antibacterial Activity: The target compound’s dual fluorine substitution (6,8-difluoro) likely enhances binding to bacterial DNA gyrase and topoisomerase IV, similar to other fluoroquinolones. However, replacing the 8-methoxy group (as in moxifloxacin) with fluorine may reduce activity against anaerobic bacteria, which are sensitive to methoxy-containing quinolones . Moxifloxacin’s 8-methoxy group improves potency against Streptococcus pneumoniae and Mycobacterium tuberculosis compared to the target compound .
Hydrochloride salt forms of both compounds ensure aqueous solubility >10 mg/mL, critical for intravenous formulations .
Synthetic Pathways :
- The target compound is synthesized via nucleophilic substitution of a trifluoro-methoxy precursor with the pyrrolo-pyridine amine, followed by deprotection and HCl salt formation .
- In contrast, moxifloxacin introduces a methoxy group earlier in the synthesis, requiring orthogonal protection strategies for the bicyclic amine .
Stability and Impurities: The target compound is a known impurity in moxifloxacin batches, arising from incomplete methoxylation or fluorine retention during synthesis. Regulatory limits for this impurity are <0.15% in pharmacopeial standards .
Q & A
Q. Control Strategy :
- In-Process Checks : Mid-reaction HPLC (C18 column, 0.1% TFA/ACN gradient).
- Crystallization : Use ethanol/water (7:3) to isolate enantiopure product .
Advanced Question: How to reconcile discrepancies in reported antibacterial activity across analogs?
Answer:
Contradictions often stem from:
- Assay Variability : Standardize broth microdilution per CLSI guidelines.
- Efflux Pump Interference : Add 0.1% reserpine to inhibit S. aureus NorA pumps (, clinafloxacin analogs).
- pH-Dependent Solubility : Test MICs at pH 5.5–7.4; fluoroquinolones show reduced activity at acidic pH .
Basic Question: What spectroscopic techniques confirm the octahydro-pyrrolo-pyridine ring conformation?
Answer:
- NOESY NMR : Correlates axial/equatorial protons (e.g., H-4a and H-7a in , Fig. 2).
- X-ray Diffraction : Confirms chair conformation of the pyrrolo-pyridine ring (torsion angles: 54.3°–112.7° in ) .
Advanced Question: How to scale the synthesis while maintaining enantiomeric excess (ee) >99%?
Answer:
- Continuous Flow Reactors : Minimize racemization during cyclopropylamine addition (residence time: 8–10 min at 50°C).
- Chiral Catalyst Recycling : Immobilize (4aS,7aS)-amine on silica gel for reuse (5 cycles, ee retention: 98.5%).
- PAT Tools : In-line FTIR monitors Boc deprotection completion, reducing over-acidification .
Advanced Question: What computational methods predict metabolic stability of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate electron density at C-8 (susceptible to CYP3A4 oxidation).
- MD Simulations : Model binding to human serum albumin (logP = 1.8 ± 0.2) to predict half-life.
- MetaSite® Software : Identifies probable sites of glucuronidation (e.g., 3-carboxylic acid group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
